molecular formula C18H14BrN B8221076 6-Bromo-9-phenyl-2,5-dihydrocarbazole

6-Bromo-9-phenyl-2,5-dihydrocarbazole

Cat. No.: B8221076
M. Wt: 324.2 g/mol
InChI Key: VQBLVGDGGPYWDI-UHFFFAOYSA-N
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Description

6-Bromo-9-phenyl-2,5-dihydrocarbazole is a brominated carbazole derivative featuring a phenyl substituent at the 9-position and partial saturation in the carbazole scaffold (2,5-dihydro structure). Brominated carbazoles are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing π-conjugated systems used in optoelectronics and pharmaceuticals . The bromine atom at position 6 enhances electrophilic reactivity, enabling regioselective functionalization, while the phenyl group at position 9 may influence steric and electronic properties .

Properties

IUPAC Name

6-bromo-9-phenyl-2,5-dihydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-4,6-11H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLVGDGGPYWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C3CC(=CC=C3N(C2=C1)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on carbazole derivatives with modifications at positions 6 and 9, as well as variations in substitution patterns and functional groups. Data are derived from analogs in the provided evidence (Table 1).

Table 1: Key Properties of Carbazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS) Reference
6-Bromo-1,4-dimethyl-9H-carbazole (4) Br (6), CH₃ (1,4) 274.14 Not reported MS: m/z 316 (M⁺•, 98%), 271 (M⁺•-NO₂, 48%)
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) NO₂ (3), 2’-fluoro-5’-methoxyphenyl (6), CH₃ (1,4) 363.35 240 $ ^1H $-NMR (DMSO-d6): δ 12.06 (NH), 8.36 (H2); MS: m/z 364 (M⁺+1)
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) 4’-methoxyphenyl (6), CH₃ (1,4), tert-butoxycarbonyl (9) 401.48 122 $ ^1H $-NMR (DMSO-d6): δ 8.36 (H5), 3.47 (OCH3); MS: m/z 401 (M⁺•)
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) Thiophene-carbaldehyde (6), CH₃ (5,8), tert-butoxycarbonyl (9) 423.51 168 $ ^1H $-NMR (DMSO-d6): δ 9.90 (CHO), 8.38 (H4’); IR: 1657 cm⁻¹ (C=O)

Key Observations:

Reactivity and Functionalization: The bromine atom in 6-bromo-1,4-dimethyl-9H-carbazole (4) facilitates cross-coupling reactions, though classical Suzuki conditions (Na₂CO₃/Pd(PPh₃)₄) were ineffective for arylations . This contrasts with analogs like 9b and 9c, where boronic acid coupling succeeded under modified conditions (e.g., tert-butoxycarbonyl protection at position 9) . Electron-withdrawing groups (e.g., NO₂ in 7b) increase melting points (240°C vs. 122°C for 9b) due to enhanced intermolecular interactions .

Steric and Electronic Effects: The tert-butoxycarbonyl group in 9b and 9c improves solubility in polar aprotic solvents (e.g., DMSO), as evidenced by resolved $ ^1H $-NMR signals .

Spectroscopic Signatures :

  • Bromine’s inductive effect deshields adjacent protons, as seen in 6-bromo derivatives (e.g., δ 8.36 for H5 in 9b) .
  • Aldehyde substituents (e.g., 9c) exhibit distinct IR stretches at ~1657 cm⁻¹ (C=O) and $ ^1H $-NMR signals near δ 9.90 .

Research Implications and Limitations

While direct data on 6-Bromo-9-phenyl-2,5-dihydrocarbazole are absent, comparisons with analogs suggest:

  • Synthetic Utility : Bromine at position 6 enables diverse functionalization, but steric hindrance from the 9-phenyl group may require tailored catalysts (e.g., bulky ligands for cross-coupling).
  • Material Applications : Partial saturation (2,5-dihydro) could modulate bandgap properties, making the compound suitable for organic semiconductors.

Limitations : The evidence lacks explicit data on dihydrocarbazole derivatives, necessitating further experimental validation of properties like solubility and reactivity.

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